molecular formula C12H14N2O4 B11506899 Imidazolidin-2-one, 1-[2-(2-methoxyphenoxy)acetyl]-

Imidazolidin-2-one, 1-[2-(2-methoxyphenoxy)acetyl]-

Cat. No.: B11506899
M. Wt: 250.25 g/mol
InChI Key: JSKCYLUFNDBFKD-UHFFFAOYSA-N
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Description

Imidazolidin-2-one, 1-[2-(2-methoxyphenoxy)acetyl]- is a derivative of imidazolidin-2-one, a compound known for its wide range of biological activities. This compound is part of the cyclic urea family, which includes many biologically active molecules used in pharmaceuticals and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazolidin-2-one derivatives typically involves the cyclization of acyclic precursors. One common method is the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .

Industrial Production Methods

Industrial production methods for imidazolidin-2-one derivatives often involve multi-step processes that include the preparation of acyclic starting materials, followed by cyclization. The use of expensive and hard-to-find catalysts can be a limitation, but ongoing research aims to develop more efficient and cost-effective methods .

Chemical Reactions Analysis

Types of Reactions

Imidazolidin-2-one, 1-[2-(2-methoxyphenoxy)acetyl]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various nucleophiles. The conditions often involve specific temperatures and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic nucleophiles leads to the formation of new imidazolidin-2-one derivatives .

Scientific Research Applications

Imidazolidin-2-one derivatives have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of imidazolidin-2-one, 1-[2-(2-methoxyphenoxy)acetyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. For example, some imidazolidin-2-one derivatives are known to inhibit HIV-1 protease and act as antagonists for certain receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazolidin-2-one, 1-[2-(2-methoxyphenoxy)acetyl]- is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

1-[2-(2-methoxyphenoxy)acetyl]imidazolidin-2-one

InChI

InChI=1S/C12H14N2O4/c1-17-9-4-2-3-5-10(9)18-8-11(15)14-7-6-13-12(14)16/h2-5H,6-8H2,1H3,(H,13,16)

InChI Key

JSKCYLUFNDBFKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCNC2=O

Origin of Product

United States

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